

Unveiling the Crystal Architecture of C.I. Pigment Violet 23: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Violet 23*

Cat. No.: *B1314786*

[Get Quote](#)

An In-depth Analysis for Researchers and Scientists in Pigment and Materials Science

C.I. Pigment Violet 23, a dioxazine chromophore also known as Carbazole Violet, stands as a commercially significant colorant prized for its unique bluish-violet hue and exceptional fastness properties.^[1] For many years, its precise molecular and crystal structure remained a subject of discussion, with an initial linear model being corrected to a more complex angular, centrosymmetric arrangement.^{[1][2][3]} This guide provides a comprehensive technical overview of the crystal structure analysis of **C.I. Pigment Violet 23**, consolidating crystallographic data and detailing the experimental protocols utilized in its characterization. This information is critical for understanding the pigment's physicochemical properties and for the development of advanced materials.

Molecular and Crystal Structure Overview

The definitive molecular structure of **C.I. Pigment Violet 23** is an angular, centrosymmetric conformation, a departure from the historically proposed linear arrangement.^{[2][4]} This angular structure is a key determinant of its distinct color and performance characteristics. The insolubility and small particle size typical of high-performance pigments like **C.I. Pigment Violet 23** have historically made single-crystal X-ray diffraction studies challenging.^[5] Consequently, the crystal structure was elucidated through the application of advanced techniques involving X-ray powder diffraction (XRPD) data.^{[5][6]}

The analysis has revealed the existence of polymorphism, where a substance can exist in more than one crystal form.^[7] While different polymorphic forms of **C.I. Pigment Violet 23** are

known to exist, including a reddish-purple beta form, detailed crystallographic data for all forms is not widely published.[\[5\]](#) The most comprehensively studied structure was determined through a combination of polymorph prediction and Rietveld refinement of powder diffraction data.[\[5\]](#)

Crystallographic Data

The crystallographic data for **C.I. Pigment Violet 23**, as determined from powder X-ray diffraction and polymorph prediction, is summarized below. Two related structures were reported in a key study: a predicted structure from computational modeling and a structure solved directly from experimental powder data.[\[5\]](#)

Parameter	Predicted Structure	Structure Solved from Powder Data
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁	P2 ₁ /c
a (Å)	22.09	21.99
b (Å)	3.84	3.84
c (Å)	14.28	14.24
α (°)	90	90
β (°)	108.3	107.9
γ (°)	90	90
Volume (Å ³)	1148	1151
Z	2	2

Data sourced from Panina et al. (2008).[\[5\]](#)

Experimental Protocols

The determination of the crystal structure of **C.I. Pigment Violet 23** from powder data involves a multi-step process. The following protocols provide a detailed methodology for the key

experiments.

Powder X-ray Diffraction (PXRD) Data Collection

Objective: To obtain a high-quality diffraction pattern of the crystalline pigment powder.

Instrumentation: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α).

Procedure:

- Sample Preparation: A finely ground powder of **C.I. Pigment Violet 23** is carefully packed into a sample holder. The surface of the sample must be flat and level with the holder's reference surface to avoid peak displacement errors.
- Instrument Setup: The diffractometer is configured for data collection. Typical parameters include:
 - Radiation: Cu K α ($\lambda = 1.5406 \text{ \AA}$)
 - Scan Range (2θ): 5° to 65°
 - Step Size: 0.02°
 - Time per Step: 1-10 seconds (depending on sample crystallinity and desired signal-to-noise ratio)
- Data Collection: The diffraction pattern is recorded by measuring the intensity of the diffracted X-rays as a function of the scattering angle 2θ .

Crystal Structure Solution from Powder Data

Objective: To determine the unit cell parameters, space group, and the arrangement of the molecule within the crystal lattice from the powder diffraction pattern.

Methodology: This process typically employs specialized software that integrates indexing, structure solution, and refinement algorithms.

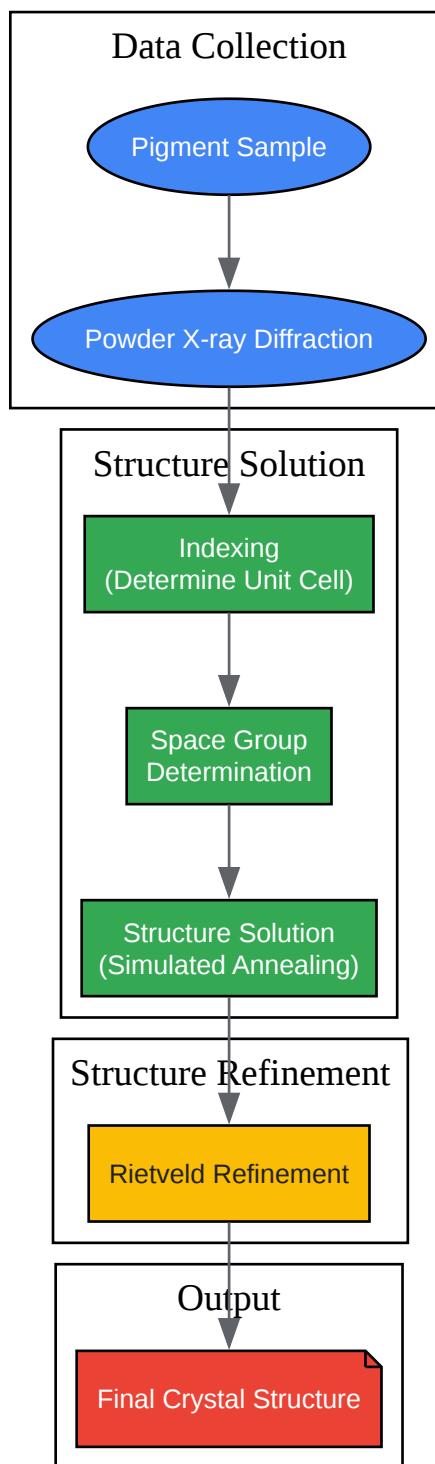
Workflow:

- Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a , b , c , α , β , γ) and the crystal system. This is often performed using programs like X-Cell.[\[5\]](#)
- Space Group Determination: Based on the systematic absences in the diffraction pattern, the most probable space group is identified.
- Structure Solution: The molecular structure of **C.I. Pigment Violet 23** is used as a rigid body. A global optimization technique, such as simulated annealing, is employed to find the position and orientation of the molecule within the determined unit cell that best fits the experimental diffraction data. Software such as Powder Solve can be utilized for this step.[\[5\]](#)

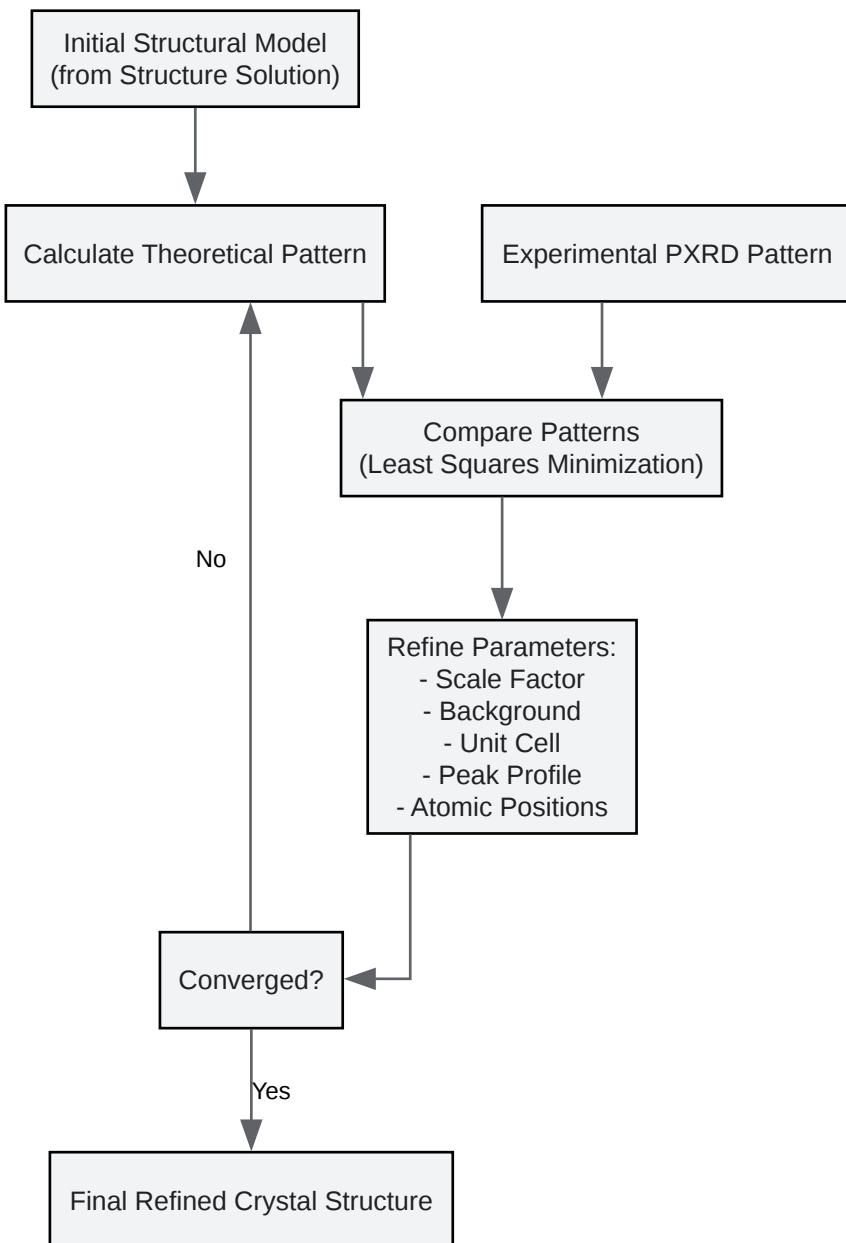
Rietveld Refinement

Objective: To refine the crystal structure model to achieve the best possible fit between the calculated and the experimental powder diffraction patterns.

Methodology: The Rietveld method is a powerful technique that refines a crystal structure model by minimizing the difference between a calculated and an observed powder diffraction profile.[\[8\]](#)


Procedure:

- Initial Model: The crystal structure model obtained from the structure solution step is used as the starting point.
- Refinement Parameters: A sequential refinement of various parameters is performed. This typically includes:
 - Scale factor and background parameters.
 - Unit cell parameters.
 - Peak profile parameters (e.g., peak shape, width, and asymmetry).


- Atomic coordinates (if not treated as a rigid body) and isotropic/anisotropic displacement parameters.
- Preferred orientation parameters (if necessary).
- Convergence: The refinement is iterated until the changes in the parameters are negligible and the goodness-of-fit indicators (e.g., R_{wp} , R_p , χ^2) reach satisfactory values.

Visualizing the Workflow

The logical flow of determining the crystal structure of **C.I. Pigment Violet 23** from powder diffraction data is illustrated in the following diagrams.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Determination.

[Click to download full resolution via product page](#)

Caption: Rietveld Refinement Cycle.

Conclusion

The crystal structure of **C.I. Pigment Violet 23** has been successfully determined through the application of modern powder X-ray diffraction techniques, revealing an angular molecular conformation. The methodologies of polymorph prediction and Rietveld refinement have been instrumental in overcoming the challenges posed by the pigment's low solubility and small

crystal size. The detailed crystallographic data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of materials science, chemistry, and drug development, enabling a deeper understanding of this important pigment and facilitating the design of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zeyachem.net [zeyachem.net]
- 2. Pigment violet 23 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. sdc.org.uk [sdc.org.uk]
- 8. Rietveld refinement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Crystal Architecture of C.I. Pigment Violet 23: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314786#crystal-structure-analysis-of-c-i-pigment-violet-23>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com